3-Bromo-2,6-dichloro-4-methylpyridine
Description
Properties
IUPAC Name |
3-bromo-2,6-dichloro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-2-4(8)10-6(9)5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIKWGBKSWHTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935951-83-9 | |
| Record name | 3-bromo-2,6-dichloro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidating Chemical Reactivity and Mechanistic Pathways of 3 Bromo 2,6 Dichloro 4 Methylpyridine
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic Aromatic Substitution (SNAr) is a primary mode of reactivity for electron-poor aromatic systems like pyridine. The presence of the electronegative nitrogen atom in the ring significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, susceptible to attack by nucleophiles.
In 3-Bromo-2,6-dichloro-4-methylpyridine, the chlorine atoms are situated at the activated C2 and C6 positions, while the bromine atom is at the electronically less favorable C3 position. For a classical SNAr reaction, which proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer intermediate, nucleophilic attack is overwhelmingly favored at the positions ortho and para to the ring nitrogen. Consequently, the chlorine atoms at C2 and C6 are significantly more reactive towards nucleophiles than the bromine atom at C3. Substitution at the C3 position via a standard SNAr pathway is generally not observed as it lacks the necessary resonance stabilization of the anionic intermediate by the ring nitrogen.
The relative leaving group ability of halogens in SNAr reactions can be complex and depends on whether the formation of the Meisenheimer complex or the expulsion of the halide is the rate-determining step.
When the initial nucleophilic attack is rate-determining, the reactivity order is often F > Cl ≈ Br > I, reflecting the ability of the halogen to stabilize the intermediate through its inductive electron-withdrawing effect. nih.gov
When the departure of the leaving group is rate-determining, the order typically follows C-X bond strength and anion stability: I > Br > Cl > F. nih.gov
For substitutions on activated halopyridines, the first step is usually rate-controlling, making the chloro-substituted positions the primary sites of reaction. nih.gov
With two reactive chlorine atoms at the C2 and C6 positions, the regioselectivity of the first substitution is governed by both electronic and steric factors imposed by the substituents at C3 and C4. The 4-methyl group is a weak electron-donating group, while the 3-bromo substituent exerts both a steric influence and an electron-withdrawing inductive effect.
Studies on analogous 3-substituted 2,6-dichloropyridines have shown that the nature of the C3 substituent and the reaction conditions, particularly the solvent, can profoundly influence the site of attack. researchgate.net
Steric Hindrance : Bulky substituents at the C3 position can sterically hinder the approach of a nucleophile to the adjacent C2 position, thereby favoring substitution at the more accessible C6 position. researchgate.net
Solvent Effects : The ability of a solvent to act as a hydrogen-bond acceptor can significantly alter regioselectivity. For example, in reactions of 2,6-dichloro-3-(methoxycarbonyl)pyridine, non-polar solvents with low hydrogen-bond basicity like dichloromethane (B109758) (DCM) favor substitution at the C2 position, while solvents with high hydrogen-bond basicity like dimethyl sulfoxide (B87167) (DMSO) can switch the selectivity to favor the C6 position. researchgate.netresearchgate.net
For this compound, the bromine atom at C3 would be expected to exert a steric effect, potentially directing incoming nucleophiles towards the C6 position. However, the precise outcome will depend on the interplay between the steric profile of the nucleophile, solvent properties, and other reaction conditions.
| Factor | Influence on Regioselectivity (C2 vs. C6) | General Principle |
|---|---|---|
| Sterics of C3-Substituent | Bulky groups at C3 tend to direct nucleophilic attack to the C6 position. researchgate.net | Minimization of steric hindrance in the transition state. |
| Nucleophile Size | Larger, bulkier nucleophiles are more likely to attack the less hindered C6 position. | Steric approach control. |
| Solvent Properties | Solvents with high hydrogen-bond accepting ability (high β parameter) can favor C6 substitution, while those with low β favor C2. researchgate.netresearchgate.net | Differential solvation of transition states leading to C2 and C6 adducts. |
Electrophilic Aromatic Substitution Reactions on the Pyridine Core
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is inherently challenging. The lone pair of electrons on the nitrogen atom readily reacts with electrophiles or the acidic catalysts required for EAS, leading to the formation of a positively charged pyridinium (B92312) ion. This pyridinium species is severely deactivated towards further electrophilic attack, making such reactions difficult and requiring harsh conditions. youtube.com
In the case of this compound, the ring is further deactivated by the strong inductive electron-withdrawing effects of the three halogen substituents. The only available position for substitution is C5. The directing effects of the existing substituents are as follows:
Pyridine Nitrogen : A powerful deactivating group, directs incoming electrophiles to the meta positions (C3 and C5).
Halogens (Br, Cl) : Deactivating groups that direct ortho and para. The C2-Cl directs to C3 and C5; the C6-Cl directs to C5; the C3-Br directs to C2, C4, and C6 (all occupied).
Methyl Group (CH₃) : An activating group that directs ortho and para (to C3 and C5). libretexts.org
All directing influences converge on the C5 position as the only possible site for electrophilic attack. However, due to the cumulative deactivating effects of the nitrogen atom and three halogens, forcing conditions would be necessary to achieve any substitution at this position, and yields would likely be low.
Cross-Coupling Reactions for Diverse Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most versatile area of reactivity for this compound.
The three carbon-halogen bonds in this compound can all serve as handles for cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or amine/alkoxide coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgorganic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. organic-chemistry.orglibretexts.org It is widely used for creating biaryl structures and is tolerant of many functional groups. For polyhalogenated pyridines, Suzuki couplings can be performed selectively, often at the most reactive C-Br bond. mdpi.comresearchgate.net
Heck Coupling : This reaction forms a C-C bond by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org It is a valuable method for synthesizing substituted alkenes, such as styrenes and acrylates. libretexts.org
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org It has become a dominant method for the synthesis of aryl amines due to its broad scope and high functional group tolerance. nih.gov Similarly, C-O bonds can be formed with alcohols or phenols.
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Aryl-C | Pd(0) source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligand, base (e.g., K₂CO₃, K₃PO₄). organic-chemistry.orgmdpi.com |
| Heck | Alkene | Aryl-C(alkenyl) | Pd(0) source (e.g., Pd(OAc)₂), ligand (often phosphine-based), base (e.g., Et₃N, K₂CO₃). wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | R₂NH (Amine) or ROH (Alcohol) | Aryl-N or Aryl-O | Pd(0) source (e.g., Pd₂(dba)₃), specialized phosphine ligand (e.g., Xantphos, BippyPhos), strong base (e.g., NaOtBu, LiHMDS). wikipedia.orgnih.govresearchgate.net |
A key feature of palladium-catalyzed cross-coupling is the differential reactivity of carbon-halogen bonds. The oxidative addition step, which is often rate-limiting, proceeds much more readily for heavier halogens. The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl. nih.gov
This reactivity difference allows for remarkable chemoselectivity in the functionalization of this compound. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively couple at the C3-Br bond while leaving the more robust C2-Cl and C6-Cl bonds untouched. researchgate.net
For example, a Suzuki or Buchwald-Hartwig reaction under relatively mild conditions would be expected to occur exclusively at the C3 position. The resulting product, a 3-substituted-2,6-dichloro-4-methylpyridine, retains the two chlorine atoms, which can then be subjected to a second, distinct cross-coupling or nucleophilic substitution reaction under more forcing conditions. This stepwise, chemoselective approach enables the synthesis of complex, unsymmetrically polysubstituted pyridines from a single starting material, highlighting the synthetic utility of this compound as a versatile building block. nih.govnih.gov
Carbon-Hydrogen (C-H) Functionalization Strategies
C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to creating complex molecules. For this compound, C-H functionalization can be considered at two distinct sites: the C(sp²)-H bond on the pyridine ring and the C(sp³)-H bonds of the methyl group.
The pyridine ring of this compound possesses a single C(sp²)-H bond at the C5 position, making it a theoretical target for direct functionalization. However, the high degree of halogenation renders the pyridine nucleus exceptionally electron-deficient. This electronic characteristic presents a significant challenge for conventional C-H activation methodologies, which often rely on oxidative addition to a transition metal center—a step that is disfavored with electron-poor substrates. nih.gov
Despite these challenges, several strategies developed for other electron-deficient heterocycles could potentially be applied. Transition-metal catalysis, particularly with palladium, is a leading approach for the direct arylation of C-H bonds. nih.govnih.gov For electron-deficient pyridines, successful C-H arylation often requires specific conditions to overcome the inherent low reactivity. nih.gov
Catalytic Systems for Arylation of Electron-Deficient Pyridines
| Catalytic System Components | Key Features | Relevant Findings |
|---|---|---|
| Pd(OAc)₂ / Ligand / Base | Often requires specialized ligands (e.g., phosphines) and strong bases. Pivalic acid is a common additive. | For many electron-poor pyridines, an electron-withdrawing group at C3 directs arylation to the C4 position, while a C4-substituent directs to C3. nih.gov |
| Transient Activator Strategy | The pyridine nitrogen is temporarily alkylated in situ to form a more reactive pyridinium salt. | A Pd/Cu cooperative catalysis has been shown to arylate N-methylpyridinium salts, with subsequent demethylation to yield the functionalized pyridine. researchgate.net |
| Radical Arylation | Aryl radicals are generated and added to the protonated, electron-deficient heterocycle (Minisci-type reaction). | A method using arylboronic acids with a silver(I) nitrate (B79036) catalyst and a persulfate co-oxidant generates aryl radicals for addition to various electron-deficient heterocycles. researchgate.net |
For this compound, the C5-H bond is flanked by a bromine atom and a methyl group. A palladium-catalyzed approach would likely require a highly active catalyst capable of activating the C-H bond of such an electron-poor ring. Alternatively, a radical-based Minisci-type reaction could be effective, as the electron-deficient nature of the ring makes it a suitable acceptor for nucleophilic aryl radicals. researchgate.net
In contrast to the deactivated pyridine ring, the methyl group at the C4 position provides a reactive handle for functionalization via free-radical pathways. The C-H bonds of the methyl group are benzylic-like in nature, making them susceptible to radical halogenation. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a standard and effective method for this transformation, known as the Wohl-Ziegler reaction. masterorganicchemistry.com
The reaction proceeds through a radical chain mechanism:
Initiation: The initiator (e.g., light or heat) causes homolytic cleavage of the weak N-Br bond in NBS or a dedicated initiator molecule, generating a bromine radical.
Propagation:
A bromine radical abstracts a hydrogen atom from the methyl group of this compound to form hydrogen bromide (HBr) and a stabilized pyridyl-methyl radical.
This radical then reacts with a molecule of Br₂ (generated in low concentration from the reaction of NBS with HBr) to form the product, 3-bromo-4-(bromomethyl)-2,6-dichloropyridine, and a new bromine radical, which continues the chain. masterorganicchemistry.com
Termination: The reaction is terminated when two radicals combine.
The key advantage of using NBS is that it maintains a very low, steady-state concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic addition reactions that can occur with high concentrations of Br₂. masterorganicchemistry.com This selectivity is crucial for achieving high yields of the desired bromomethyl product.
Radical Reactions and Photochemical Transformations
The reactivity of this compound is significantly influenced by radical and photochemical processes. As discussed, the methyl group is readily functionalized under radical conditions. masterorganicchemistry.com Beyond this, the electron-deficient pyridine ring and its carbon-halogen bonds are also potential sites for radical reactions.
The Minisci reaction and related radical alkylations are prime examples of radical additions to electron-poor heteroaromatics. nih.gov In these reactions, a nucleophilic carbon-centered radical attacks the protonated pyridine ring, typically at the C2 or C4 positions. For this compound, the existing substitution pattern blocks these positions, potentially directing radical attack to the C5 position, competing with C-H functionalization strategies. Activation of the pyridine nitrogen, for instance by forming an N-methoxypyridinium salt, has been shown to dramatically increase the rate of addition of alkyl radicals. rsc.org
Under photochemical conditions, the weakest bonds in the molecule are most likely to undergo homolytic cleavage. The bond dissociation energies (BDEs) in halogenated aromatic compounds generally follow the trend C-I < C-Br < C-Cl < C-H. Therefore, UV irradiation could potentially induce cleavage of the C-Br bond to generate a pyridyl radical at the C3 position. This reactive intermediate could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or addition to an unsaturated system.
Furthermore, studies on the reaction of atomic chlorine with pyridine have shown that the chlorine radical adds preferentially to the nitrogen atom in a barrierless process, forming a 1-chloropyridinyl radical. nih.gov This suggests that under certain radical conditions, the nitrogen lone pair of this compound could act as a radical acceptor, forming a transient N-centered radical species that would influence subsequent reactivity.
Advanced Mechanistic Investigations of this compound Reactivity
A detailed understanding of the reactivity of this compound requires advanced mechanistic investigations, often employing computational chemistry and kinetic studies.
Mechanism of C(sp²)–H Arylation: For the potential direct arylation at the C5 position, mechanistic studies on related electron-deficient pyridines provide significant insight. In palladium-catalyzed reactions, a concerted metalation-deprotonation (CMD) pathway is often proposed for the C-H activation step. The high level of halogenation in this compound would increase the acidity of the C5-H bond, potentially facilitating the deprotonation event. However, the electron-poor nature of the ring would simultaneously make the initial coordination of the palladium catalyst and subsequent C-H cleavage more challenging. Kinetic isotope effect (KIE) studies on related systems have sometimes shown that C-H bond breaking is not the rate-limiting step, pointing to other parts of the catalytic cycle, such as reductive elimination, as being kinetically dominant. researchgate.net
Mechanism of Radical Bromomethylation: The mechanism of benzylic-type bromination with NBS is well-established. masterorganicchemistry.com The key mechanistic features are the radical chain nature and the role of NBS as a source of a low concentration of Br₂.
Mechanistic Steps in NBS Bromination of the Methyl Group
| Step | Reaction | Description |
|---|---|---|
| Initiation | Initiator → 2 R• | A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates initial radicals. |
| Propagation 1 | Py-CH₃ + Br• → Py-CH₂• + HBr | A bromine radical abstracts a hydrogen from the methyl group, forming a resonance-stabilized pyridylmethyl radical. |
| Propagation 2 | NBS + HBr → Succinimide + Br₂ | HBr produced in the previous step reacts with NBS to generate molecular bromine. This is a crucial step for regenerating the halogenating agent. |
| Propagation 3 | Py-CH₂• + Br₂ → Py-CH₂Br + Br• | The pyridylmethyl radical reacts with Br₂ to form the product and a new bromine radical, propagating the chain. |
| Termination | Br• + Br• → Br₂ Py-CH₂• + Br• → Py-CH₂Br | Various radical combination events terminate the chains. |
Computational Insights: Density Functional Theory (DFT) calculations are invaluable for probing the reactivity of complex molecules. For this compound, DFT could be used to calculate molecular properties such as the electrostatic potential map, which would visualize the electron-deficient nature of the ring and the relative reactivity of different sites. acs.org Furthermore, DFT can be used to model reaction pathways, calculate activation energy barriers for processes like C-H activation or radical addition, and determine the relative stability of intermediates and transition states, thereby providing a quantitative basis for predicting the most likely reaction outcomes. acs.org
Derivatization Strategies and Design of Novel Pyridine Architectures from 3 Bromo 2,6 Dichloro 4 Methylpyridine
Synthesis of Complex Pyridine-Based Compounds via Halogen Manipulation
The three halogen substituents on the 3-bromo-2,6-dichloro-4-methylpyridine ring are key to its synthetic utility. The varying electronegativity and bond strengths of the C-Br and C-Cl bonds enable chemists to target specific positions on the pyridine (B92270) ring for substitution or elimination, paving the way for the creation of intricately substituted pyridine derivatives.
Selective Reduction or Replacement of Halogen Atoms
The differential reactivity of the bromine and chlorine atoms allows for selective chemical transformations. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be tuned to selectively replace the bromine atom while leaving the chlorine atoms intact. This chemoselectivity is often achieved by careful selection of the palladium catalyst, ligands, and reaction conditions.
This selective approach is crucial in multi-step syntheses where a stepwise introduction of different functional groups is required. For example, the bromine at the C3 position can be replaced with an aryl group via a Suzuki coupling, and subsequently, the chlorine atoms at C2 and C6 can be targeted with different nucleophiles under more forcing conditions.
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a powerful method for creating a nucleophilic carbon center on the pyridine ring, which can then be reacted with a wide variety of electrophiles. wikipedia.orgias.ac.in This reaction typically involves treating the halo-pyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The choice of reagent and reaction conditions can influence which halogen is exchanged. Generally, the more reactive C-Br bond is preferentially exchanged over the C-Cl bonds.
Once the lithiated pyridine intermediate is formed, it can be "quenched" with an electrophile to introduce a new functional group. This two-step process allows for the introduction of alkyl, carbonyl, carboxyl, and other groups onto the pyridine scaffold. A protocol using a combination of i-PrMgCl and n-BuLi has been developed to facilitate bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, which can solve issues of intermolecular quenching that may occur when using an alkyllithium reagent alone. nih.govnih.gov
| Reagent/Condition | Halogen Targeted | Subsequent Reaction (Quenching) | Resulting Structure |
| Pd Catalyst (e.g., Pd(PPh₃)₄), Boronic Acid | Bromine (C3) | Suzuki Coupling | 3-Aryl-2,6-dichloro-4-methylpyridine |
| n-BuLi, low temp. | Bromine (C3) | Reaction with Electrophile (e.g., CO₂) | 2,6-dichloro-4-methylpyridine-3-carboxylic acid |
| i-PrMgCl / n-BuLi | Bromine | Reaction with various electrophiles | Functionalized pyridine at C3 |
Formation of Fused Ring Systems and Polycyclic Heterocycles
The functional handles provided by the halogen atoms on this compound are instrumental in the construction of fused ring systems. Through sequential or one-pot reactions, the pyridine ring can be annulated with other rings to form bicyclic and polycyclic heterocyclic compounds. These fused systems are of significant interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity binding with biological targets.
One common strategy involves a palladium-catalyzed reaction at one position, followed by an intramolecular cyclization. For example, after a Suzuki coupling to introduce an ortho-functionalized aryl group at the C3 position, a subsequent intramolecular reaction (such as a Heck reaction or a nucleophilic aromatic substitution) can lead to the formation of a new ring fused to the pyridine core.
Synthesis of Pyridine C-Nucleosides and Related Conjugates
C-nucleosides are analogues of natural N-nucleosides where the anomeric carbon of the sugar moiety is directly attached to a carbon atom of the heterocyclic base. nih.gov This C-C bond provides greater stability against enzymatic degradation compared to the C-N bond in natural nucleosides, making them attractive candidates for therapeutic agents. nih.gov this compound can serve as a precursor to the pyridine base in the synthesis of C-nucleosides.
The synthesis often involves a halogen-metal exchange to create a nucleophilic pyridine, which then reacts with a protected sugar derivative (a lactone or a glycosyl halide). Subsequent modifications of the remaining halogen atoms can be performed to introduce further diversity. For example, a protected 6-bromo-2-chloropyridine C-nucleoside can undergo chemoselective cross-coupling with trimethylaluminum (B3029685) in the presence of a palladium catalyst to yield the corresponding 2-chloro-6-methylpyridine (B94459) derivative. rsc.org
Incorporation into Macrocyclic and Supramolecular Structures
The di- and tri-functional nature of this compound and its derivatives makes them excellent building blocks for the synthesis of macrocycles and other supramolecular structures. By reacting both chloro-substituents with difunctional linkers, it is possible to form large ring systems.
The geometry of the pyridine ring imparts a defined angle to the resulting macrocycle, influencing its shape and potential host-guest binding properties. The synthesis of such structures often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The remaining bromo-substituent can be used to attach the macrocycle to other molecules or surfaces.
Rational Design and Combinatorial Synthesis of Compound Libraries for Structure-Activity Relationship Studies
In drug discovery, the systematic exploration of chemical space around a core scaffold is essential for identifying compounds with optimal biological activity. This process is known as developing a structure-activity relationship (SAR). Pyridine derivatives are key scaffolds in medicinal chemistry, and the ability to selectively functionalize this compound makes it an ideal starting point for creating compound libraries. nih.govrsc.org
By employing a combinatorial approach, where different building blocks are systematically reacted at the three halogenated positions, a large number of distinct compounds can be rapidly synthesized. For example, a library can be generated by first performing a Suzuki coupling at the C3 position with a set of different boronic acids. Each of these products can then be reacted with a library of amines at the C2 and C6 positions. The resulting library of compounds can then be screened for biological activity, and the SAR can be elucidated to guide the design of more potent and selective drug candidates. nih.govdocumentsdelivered.comresearchgate.net
| Synthetic Step | Position(s) Modified | Reagents / Reaction Type | Purpose in Library Synthesis |
| 1 | C3 | Library of Boronic Acids / Suzuki Coupling | Introduce diverse aryl or heteroaryl groups. |
| 2 | C2 | Library of Amines / Buchwald-Hartwig Amination | Introduce diverse amino substituents. |
| 3 | C6 | Library of Nucleophiles / SNAr | Introduce further diversity at the final position. |
Computational and Theoretical Analysis of 3 Bromo 2,6 Dichloro 4 Methylpyridine
Quantum Chemical Calculation Methodologies
The investigation of a molecule like 3-Bromo-2,6-dichloro-4-methylpyridine at a quantum mechanical level provides fundamental insights into its behavior. The primary methods for such calculations are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.
Density Functional Theory (DFT) and Hartree-Fock (HF) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. It is known for providing a good balance between accuracy and computational cost. Hartree-Fock (HF) theory is another fundamental ab initio method that approximates the many-electron wave function as a single Slater determinant, providing a foundational understanding of molecular orbitals.
A computational study on this compound would typically employ both DFT and HF methods, often with various basis sets (e.g., 6-311++G(d,p)), to predict its molecular properties. The results from both methods would be compared to provide a comprehensive understanding of the electronic structure.
Molecular Geometry Optimization and Conformational Analysis
Before analyzing its electronic properties, the three-dimensional structure of this compound would be optimized to find its most stable conformation (i.e., the geometry with the lowest potential energy). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Such calculations, performed using methods like DFT, are crucial as the molecular geometry significantly influences the compound's chemical and physical properties.
Electronic Structure Investigations
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed to understand the compound's reactivity and intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Distributions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. A computational analysis would visualize the spatial distribution of these orbitals to identify the regions of the molecule most likely to be involved in chemical reactions.
Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates regions of neutral potential. An MEP analysis of this compound would identify the reactive sites on the molecule.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used within DFT to describe the change in electron density at a specific point in the molecule when the total number of electrons is changed. These functions help to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions, one can gain a more quantitative understanding of the reactivity patterns suggested by the MEP map.
Electron Localization Function (ELF) Analysis
An Electron Localization Function (ELF) analysis would provide a quantum chemical description of electron pairing and localization. This method maps the probability of finding an electron in the vicinity of a reference electron, offering a clear picture of covalent bonds and lone pairs. For this compound, an ELF analysis would visualize the electronic basins corresponding to the C-C, C-N, C-H, C-Cl, and C-Br bonds, as well as the lone pairs on the nitrogen and halogen atoms. The degree of localization would offer insights into the nature and strength of these chemical bonds.
Mulliken Atomic Charge and Natural Population Analysis
To understand the distribution of charge within the molecule, Mulliken atomic charge calculations and Natural Population Analysis (NPA) would be essential. These analyses assign partial charges to each atom, indicating regions of electrophilicity and nucleophilicity.
Mulliken Atomic Charges: This method partitions the total electron density among the atoms. A data table generated from this analysis would list the calculated charge for each atom (N, C, H, Br, Cl) in this compound.
Natural Population Analysis (NPA): NPA is generally considered a more robust method as it is less dependent on the basis set used for the calculation. An NPA would provide natural atomic charges, which are crucial for understanding electrostatic interactions and predicting reactive sites.
Without specific studies, a representative data table for these charges cannot be constructed.
Analysis of Non-Covalent Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by non-covalent interactions. Understanding these interactions is critical for crystal engineering and materials science. For this compound, the presence of multiple halogen atoms and an aromatic ring suggests a rich landscape of potential intermolecular forces.
Halogen Bonding Interactions
Given the presence of bromine and chlorine atoms, halogen bonding would be a significant interaction to investigate. This occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine (B92270) ring. A computational study would identify the geometric parameters (distances and angles) of any potential Br···N or Cl···N halogen bonds and calculate their interaction energies to determine their strength.
Hydrogen Bonding Network Characterization
While the methyl group offers potential for weak C-H···X hydrogen bonds (where X could be N, Cl, or Br), a detailed characterization of the hydrogen bonding network would require crystal structure data and computational analysis. This would involve identifying donor-acceptor distances and angles to confirm the presence and geometry of such interactions, which play a crucial role in stabilizing the crystal lattice.
Pi-Pi Stacking Interactions in Solid State Architectures
The aromatic pyridine ring of this compound could participate in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between parallel or offset aromatic rings, are fundamental to the packing of many organic molecules. A computational analysis of the solid state would determine the centroid-to-centroid distance and the slip angle between adjacent pyridine rings to characterize the geometry and strength of these stacking interactions.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. Theoretical calculations would map the potential energy surface of the reaction, identifying transition states and intermediates. This would provide detailed insights into the reaction pathways, activation energies, and the role of the substituents in directing the reactivity of the molecule. To date, no such specific mechanistic studies for this compound have been found in the public domain.
Transition State Characterization and Reaction Pathway Determination
The synthesis and reactions of this compound involve various chemical transformations. Computational chemistry allows for the detailed exploration of the potential energy surface of these reactions, which is essential for identifying the most likely reaction pathways.
Transition State Theory: At the heart of reaction pathway determination is the characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate and an energy minimum in all other directions.
For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structure. This involves optimizing the geometry of the reacting system to find the saddle point connecting reactants and products. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Pathway Determination: Once the transition states are located, the intrinsic reaction coordinate (IRC) method can be used to trace the reaction pathway from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired minima on the potential energy surface. By mapping out the entire reaction pathway, researchers can gain a detailed understanding of the sequence of bond-breaking and bond-forming events.
For instance, in the synthesis of related substituted pyridines, computational studies have been used to elucidate the mechanisms of cross-coupling reactions. researchgate.netmdpi.com These studies help in understanding the role of catalysts and the feasibility of different reaction pathways.
Energy Barrier Calculation and Rate-Determining Step Identification
A critical aspect of understanding reaction kinetics is the calculation of activation energies, or energy barriers. The energy barrier is the difference in energy between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate.
Energy Barrier Calculation: Using the optimized geometries of the reactants and the transition state, high-level quantum chemical calculations can be performed to obtain accurate energies. The difference between these energies gives the activation energy (Ea) for that particular reaction step.
While no specific energy barrier calculations for reactions involving this compound were found in the searched literature, the general methodology is well-established. The following table illustrates the type of data that would be generated from such a computational study for a hypothetical two-step reaction.
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Step 1 | Reactant A + B | TS1 | Intermediate C | 15.2 |
| Step 2 | Intermediate C | TS2 | Product D + E | 22.5 |
| This is a hypothetical data table for illustrative purposes. |
In this hypothetical example, Step 2 would be the rate-determining step due to its higher activation energy.
Prediction and Validation of Spectroscopic Properties
Computational chemistry is also instrumental in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman can aid in the identification and characterization of compounds.
Prediction of Spectroscopic Properties: DFT and other ab initio methods can be used to calculate various spectroscopic parameters.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. urfu.ru This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shielding values are then referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts. These predicted spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. researchgate.netresearchgate.netresearchgate.net The calculated frequencies correspond to the normal modes of vibration. The intensities of IR absorptions and Raman scattering activities can also be computed, allowing for the generation of theoretical IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound.
Validation of Spectroscopic Properties: The accuracy of computationally predicted spectra is highly dependent on the level of theory and basis set used. Therefore, it is common practice to validate the computational method by comparing the calculated spectra of known, related compounds with their experimental spectra. acs.orgresearchgate.net If the chosen computational method provides good agreement for the known compounds, it can be applied with greater confidence to the target molecule, in this case, this compound.
The following table shows a hypothetical comparison between experimental and calculated ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | 150.1 | 151.5 | 1.4 |
| C3 | 118.9 | 119.8 | 0.9 |
| C4 | 145.3 | 146.0 | 0.7 |
| C5 | 128.6 | 129.2 | 0.6 |
| C6 | 152.4 | 153.1 | 0.7 |
| CH₃ | 20.5 | 20.1 | -0.4 |
| This is a hypothetical data table for illustrative purposes. |
Advanced Analytical Methodologies for Research on 3 Bromo 2,6 Dichloro 4 Methylpyridine
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 3-Bromo-2,6-dichloro-4-methylpyridine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. The monoisotopic mass of this compound (C₆H₄BrCl₂N) is calculated to be 238.89043 Da. uni.lu
HRMS analysis also reveals the distinct isotopic pattern arising from the presence of bromine and chlorine atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and chlorine has two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion, which serves as a definitive confirmation of the presence and number of these halogen atoms.
Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's connectivity. By inducing fragmentation of the parent ion, a fragmentation pattern is generated that is characteristic of the compound's structure. Common fragmentation pathways for this molecule would include the loss of a bromine radical, a chlorine radical, or the entire methyl group.
Table 1: Predicted m/z Values for Adducts of this compound This interactive table displays the predicted mass-to-charge ratios for various adducts of the parent molecule as calculated from its monoisotopic mass.
| Adduct | Predicted m/z |
| [M+H]⁺ | 239.89771 |
| [M+Na]⁺ | 261.87965 |
| [M+K]⁺ | 277.85359 |
| [M+NH₄]⁺ | 256.92425 |
| [M-H]⁻ | 237.88315 |
| [M+HCOO]⁻ | 283.88863 |
Data sourced from PubChemLite. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and structure of organic molecules in solution. ipb.pt A full NMR characterization of this compound involves several types of experiments, primarily ¹H NMR and ¹³C NMR.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to be relatively simple, showing two distinct signals:
A singlet corresponding to the single proton on the pyridine (B92270) ring (H-5). Its chemical shift would be downfield due to the deshielding effects of the electronegative nitrogen and halogen atoms.
A singlet corresponding to the three equivalent protons of the methyl group (CH₃). This signal would appear further upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct signals are expected, one for each carbon atom in the structure. The chemical shifts are influenced by the substituents. Carbons bonded to the electronegative chlorine and bromine atoms (C-2, C-3, C-6) would be significantly shifted downfield compared to unsubstituted pyridine. docbrown.info Advanced techniques like DEPT can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign each proton and carbon signal and confirm the substitution pattern on the pyridine ring. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table outlines the expected chemical environments and their predicted signals in NMR spectra.
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
| H-5 | ¹H | ~7.5 - 8.5 | Singlet |
| -CH₃ | ¹H | ~2.3 - 2.8 | Singlet |
| C-2 | ¹³C | ~150 - 155 | Singlet |
| C-3 | ¹³C | ~115 - 125 | Singlet |
| C-4 | ¹³C | ~145 - 150 | Singlet |
| C-5 | ¹³C | ~125 - 135 | Singlet |
| C-6 | ¹³C | ~150 - 155 | Singlet |
| -CH₃ | ¹³C | ~18 - 25 | Singlet |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. core.ac.uknih.gov These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by molecular vibrations. The resulting spectrum is a unique "molecular fingerprint" that can be used for identification.
For this compound, key vibrational modes include:
C-H stretching: Aromatic C-H stretching from the pyridine ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the pyridine ring typically appear in the 1400-1650 cm⁻¹ region.
CH₃ bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
Ring breathing modes: These vibrations, characteristic of the entire ring system, are often found in the 900-750 cm⁻¹ region. researchgate.net
C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur in the lower frequency "fingerprint region" of the spectrum. C-Cl stretches are typically found in the 600-800 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, usually between 500-650 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound This table details the principal vibrational modes and their expected spectral regions.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 |
| C=N / C=C Stretch | Pyridine Ring | 1400 - 1650 |
| C-H Bend (in-plane) | Pyridine Ring / -CH₃ | 1000 - 1475 |
| Ring Breathing | Pyridine Ring | 750 - 900 |
| C-Cl Stretch | Aryl-Chloride | 600 - 800 |
| C-Br Stretch | Aryl-Bromide | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. uzh.ch This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system of the pyridine ring in this compound.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the aromatic π-system.
n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. uzh.ch
The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the pyridine ring. The chlorine, bromine, and methyl groups act as auxochromes, which can modify the absorption characteristics of the parent pyridine chromophore, often causing a bathochromic (red) shift to longer wavelengths.
Table 4: Expected UV-Vis Absorption Data for this compound This table presents the types of electronic transitions and their anticipated absorption maxima.
| Transition Type | Orbitals Involved | Expected λmax (nm) | Relative Intensity |
| π → π | π → π | ~250 - 290 | High |
| n → π | n → π | ~270 - 310 | Low |
X-ray Diffraction for Solid-State Structure and Intermolecular Interaction Characterization
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecule's conformation in the solid state. nih.gov
If suitable crystals of this compound can be grown, X-ray diffraction analysis would yield key crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ) and the space group. Furthermore, this analysis would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions. Potential interactions for this molecule include halogen bonding (where the chlorine or bromine atoms act as electrophilic regions) and π-π stacking between the pyridine rings of adjacent molecules. researchgate.net
Table 5: Crystallographic Data Obtainable from X-ray Diffraction This table lists the key parameters that would be determined from a successful single-crystal X-ray diffraction experiment.
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., Orthorhombic, Monoclinic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit. |
| Z | The number of molecules per unit cell. |
| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |
| Bond Angles | The angles between adjacent bonds (in degrees). |
| Intermolecular Interactions | Identification of non-covalent forces like halogen bonds or π-stacking. |
Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method would be suitable. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector would be effective for detection, leveraging the compound's chromophore. HPLC is used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. hpst.cz This technique is ideal for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column, with compounds eluting at characteristic retention times. The eluent is then passed into a mass spectrometer, which provides a mass spectrum for each separated component, allowing for positive identification. GC-MS is a powerful tool for confirming the identity of the product and identifying any volatile byproducts or impurities. researchgate.net
Table 6: Typical Parameters for Chromatographic Analysis This table outlines common starting parameters for developing HPLC and GC-MS methods for the analysis of this compound.
| Technique | Parameter | Typical Setting |
| HPLC | Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient | |
| Detector | UV-Vis (Diode Array Detector) | |
| Flow Rate | 0.5 - 1.5 mL/min | |
| GC-MS | Column | Capillary (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen | |
| Injection Mode | Split/Splitless | |
| Detector | Mass Spectrometer (Electron Ionization) |
Applications in Chemical Science and Future Research Trajectories
Role as Versatile Building Blocks in Complex Organic Molecule Synthesis
3-Bromo-2,6-dichloro-4-methylpyridine serves as a highly functionalized building block for the synthesis of more complex organic molecules. The pyridine (B92270) core is a common motif in many biologically active compounds, and the specific arrangement of its substituents allows for selective chemical transformations. The presence of three distinct halogen atoms at the 2, 3, and 6 positions offers multiple reactive sites for chemists to exploit.
The differential reactivity of the bromo and chloro groups allows for sequential and site-selective reactions, such as nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions). For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in such coupling reactions, enabling the introduction of a new substituent at the 3-position while leaving the chloro groups intact for subsequent modifications. The halogen atoms can be replaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce further diversity. smolecule.com This versatility makes the compound a valuable starting material for constructing elaborate molecular architectures.
Intermediates in Pharmaceutical Chemistry Research
Substituted pyridines are fundamental components in a vast number of pharmaceutical agents. Halogenated pyridine derivatives, in particular, are crucial intermediates in the discovery and development of new therapeutic agents. nbinno.com While specific drugs derived directly from this compound are not prominently documented, its potential as a precursor is significant. It can be used to synthesize novel compounds for screening purposes in drug discovery programs. The strategic placement of its functional groups allows for the synthesis of libraries of compounds, which can be tested for various biological activities, including potential anti-tumor and anti-inflammatory properties. nbinno.com The pyridine nitrogen atom can also influence the pharmacokinetic properties of a final drug molecule, such as solubility and metabolic stability.
Intermediates in Agrochemical Chemistry Research
The agrochemical industry heavily relies on pyridine-based compounds for the development of modern pesticides, including herbicides, insecticides, and fungicides. agropages.com Pyridine-containing pesticides are often characterized by high efficacy, low toxicity to non-target organisms, and better environmental compatibility. agropages.com Methylpyridine derivatives are key starting materials for what is often termed the fourth generation of pesticides. agropages.com
Specifically, halogenated pyridines are precursors to many active ingredients. For example, the synthesis of several crop-protection products utilizes intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which itself is synthesized from chlorinated methylpyridines. jst.go.jp The structure of this compound makes it a plausible intermediate for creating new agrochemical candidates with unique modes of action, contributing to advancements in crop protection. nbinno.com
Exploration in Materials Science and Functional Molecule Design
The unique electronic properties of substituted pyridines make them interesting candidates for materials science applications. evitachem.com The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen, combined with the electron-donating methyl group, creates a specific electronic profile for this compound. This can be exploited in the design of functional materials, such as organic light-emitting diodes (OLEDs), sensors, and dyes. For example, related polypyridine ligands are used in the production of ruthenium dyes for dye-sensitized solar cells. researchgate.net By using this compound as a building block, researchers can synthesize larger, conjugated systems with tailored optical and electronic properties for advanced material applications.
Emerging Applications in Catalysis and Supramolecular Chemistry
In the fields of catalysis and supramolecular chemistry, pyridine derivatives are frequently used as ligands that can coordinate with metal ions to form catalysts or complex, self-assembled structures. The nitrogen atom in the pyridine ring of this compound can act as a coordination site for a metal center. Furthermore, the halogen atoms provide handles for further functionalization, allowing for the creation of more complex, multidentate ligands. These tailored ligands can be used to fine-tune the properties of metal catalysts, enhancing their activity and selectivity. They can also serve as components in the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs) or molecular cages, with potential applications in gas storage, separation, and sensing.
Opportunities for Sustainable and Eco-Friendly Synthetic Methodologies
Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally friendly ("green") chemical processes. Research into the synthesis and application of compounds like this compound is increasingly guided by these principles. Opportunities for greener methodologies include:
Catalyst-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts where possible, for instance, in certain nucleophilic substitution reactions. scirp.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reactions with reduced solvent usage, as demonstrated in Suzuki coupling reactions of related bromopyridines. researchgate.net
Flow Chemistry: Employing continuous flow reactors can improve safety, efficiency, and scalability while minimizing waste compared to traditional batch processing.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus reducing waste.
Future Perspectives in Pyridine Ring Functionalization and Derivatization
The future of pyridine chemistry, including the use of this compound, lies in the development of more precise and efficient methods for its modification. A key area of research is late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, allowing for the rapid creation of analogues for structure-activity relationship studies. nih.gov
Another significant frontier is C-H bond functionalization. This strategy involves directly converting the C-H bonds on the pyridine ring or the methyl group into new functional groups, bypassing the need for pre-functionalized starting materials. nih.gov For this compound, future research could focus on:
Developing catalysts for the selective cross-coupling of a specific C-Cl bond in the presence of the other.
Achieving selective C-H activation at the C-5 position of the pyridine ring.
Functionalizing the methyl group via radical or oxidative pathways.
These advanced synthetic methods will continue to expand the utility of this versatile building block in science and technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-2,6-dichloro-4-methylpyridine, and how can purity be ensured?
- The compound can be synthesized via halogenation of 2,6-dichloro-4-methylpyridine using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Purity (>98%) is achievable through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol . Confirm purity via GC-MS or HPLC with UV detection at 254 nm .
Q. How should researchers handle and store this compound to prevent degradation?
- Store under inert gas (N₂/Ar) at −20°C in amber glass vials to avoid photodegradation. Use PPE (gloves, goggles) due to its irritant properties (H313/H333). Monitor stability via periodic NMR (¹H/¹³C) to detect decomposition (e.g., dehalogenation or methyl group oxidation) .
Q. What spectroscopic methods are most effective for structural confirmation?
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.5–2.7 ppm), and absence of impurities. ¹³C NMR : Verify bromine (C-Br ~105 ppm) and chlorine (C-Cl ~125 ppm) substitution. High-resolution mass spectrometry (HRMS) with ESI+ can confirm the molecular ion ([M+H]⁺ m/z 241.9) .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the 3-bromo position?
- The bromine atom at C3 is susceptible to nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) under microwave-assisted conditions (120°C, DMF). Steric hindrance from the 4-methyl group slows reactivity; DFT calculations (B3LYP/6-31G*) can model transition states to optimize reaction kinetics .
Q. What strategies resolve contradictions in reported catalytic coupling efficiencies?
- Conflicting yields in Suzuki-Miyaura couplings (e.g., with arylboronic acids) may arise from Pd catalyst selection. Compare Pd(PPh₃)₄ (low activity) vs. XPhos Pd G3 (high turnover). Use in situ ³¹P NMR to monitor catalyst degradation and optimize ligand ratios .
Q. How can computational modeling predict regioselectivity in further functionalization?
- Molecular electrostatic potential (MEP) maps (via Gaussian 09) identify electron-deficient sites (C2/C6 chlorines) for electrophilic attacks. Fukui indices (f⁻) highlight nucleophilic regions (C3 bromine) for cross-coupling reactions. Validate predictions with kinetic isotope effect (KIE) studies .
Q. What are the applications in medicinal chemistry, and how can bioactivity be validated?
- As a building block for kinase inhibitors, functionalize via C3 bromine to introduce pharmacophores (e.g., pyrazole or triazole moieties). Test in vitro using kinase inhibition assays (e.g., EGFR IC₅₀) and validate via X-ray crystallography of ligand-protein complexes .
Methodological Notes
- Synthetic Optimization : Use kinetic studies (e.g., variable-time NMR) to identify side reactions (e.g., dehalogenation) .
- Safety Protocols : Follow H303/H313/H333 guidelines; employ fume hoods for reactions releasing HBr .
- Data Validation : Cross-reference spectral data with PubChem entries (CID 2781829) and crystallographic databases (CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
